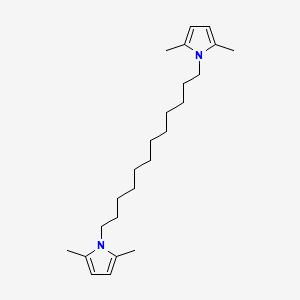
1,1'-Dodecane-1,12-diylbis(2,5-dimethyl-1h-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is a chemical compound with the molecular formula C24H40N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a dodecane chain. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethylpyrrole with a dodecane dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrrole rings attack the halogen atoms of the dodecane dihalide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Corresponding amines
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dodecane-1,12-diylbis(1H-pyrrole-2,5-dione): This compound has a similar structure but contains pyrrole-2,5-dione rings instead of 2,5-dimethylpyrrole rings.
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole-3-carboxylic acid): This compound has carboxylic acid groups attached to the pyrrole rings.
Uniqueness
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its specific substitution pattern on the pyrrole rings and the length of the dodecane chain. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
6344-75-8 |
|---|---|
Molecular Formula |
C24H40N2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-[12-(2,5-dimethylpyrrol-1-yl)dodecyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H40N2/c1-21-15-16-22(2)25(21)19-13-11-9-7-5-6-8-10-12-14-20-26-23(3)17-18-24(26)4/h15-18H,5-14,19-20H2,1-4H3 |
InChI Key |
LQSBLIDJQJJWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCCCCCCCCCCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















